

Physicochemical properties of 2-Methylquinoline-6-carbaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Methylquinoline-6-carbaldehyde

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An In-depth Technical Guide on **2-Methylquinoline-6-carbaldehyde**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological relevance of **2-Methylquinoline-6-carbaldehyde**. The information is intended for professionals in research, development, and medicinal chemistry.

Core Physicochemical Properties

2-Methylquinoline-6-carbaldehyde is a substituted quinoline derivative. Its core structure consists of a quinoline ring system with a methyl group at position 2 and a carbaldehyde (formyl) group at position 6.

Structural and Molecular Data

The fundamental structural and molecular information for **2-Methylquinoline-6-carbaldehyde** is summarized below.

Property	Value	Reference
Molecular Formula	C ₁₁ H ₉ NO	[1] [2]
Molecular Weight	171.20 g/mol	[3]
IUPAC Name	2-methylquinoline-6-carbaldehyde	
SMILES	CC1=NC2=C(C=C1)C=C(C=C2)C=O	
InChI Key	WAPQHBBEWPVBTO-UHFFFAOYSA-N	[2]

Physical and Chemical Properties

Quantitative physical and chemical data are crucial for handling, storage, and application.

Property	Value	Reference
Physical Form	Solid	
Melting Point	96-99 °C	[1]
Boiling Point	315.6 °C at 760 mmHg	[1]
Density	1.183 g/cm ³	[1]
Solubility	Insoluble in water; Soluble in halogenated solvents.	[4]
Storage Conditions	Store at 2-8°C under an inert atmosphere.	[1] [3]

Registry and Identification Numbers

Identifier	Value	Reference
CAS Number	108166-03-6	[1] [3]
MDL Number	MFCD08060502	[1] [3]

Spectroscopic Data (Predicted)

While specific experimental spectra for **2-Methylquinoline-6-carbaldehyde** are not widely published, characteristic spectral features can be predicted based on its structure and data from analogous quinoline compounds.[\[5\]](#)

Technique	Predicted Chemical Shifts / Bands
¹ H NMR	- Aldehyde proton (CHO): Singlet around δ 9-10 ppm.- Aromatic protons: Complex multiplets in the region of δ 7.0-8.5 ppm.- Methyl group protons (CH ₃): Singlet around δ 2.5-3.0 ppm.
¹³ C NMR	- Carbonyl carbon (C=O): δ 190-200 ppm.- Aromatic carbons: δ 120-150 ppm.- Methyl carbon (CH ₃): δ 20-25 ppm.
IR Spectroscopy	- C=O stretching (aldehyde): Strong band around 1680-1700 cm ⁻¹ .- C-H stretching (aldehyde): Bands near 2720 and 2820 cm ⁻¹ .
Mass Spectrometry	The mass spectrum is expected to show a molecular ion peak corresponding to its molecular weight (171.20 g/mol). [5]

Experimental Protocols: Synthesis

The synthesis of substituted quinolines can be achieved through various established methods, such as the Skraup, Combes, or Doebner-von Miller reactions.[\[6\]](#) A plausible route for synthesizing **2-Methylquinoline-6-carbaldehyde** involves the oxidation of the corresponding alcohol, (2-methylquinolin-6-yl)methanol, or the reduction of 2-methylquinoline-6-carboxylic acid.

A generalized experimental workflow for the synthesis of a quinoline carbaldehyde from its corresponding dimethyl precursor via oxidation is outlined below. This protocol is adapted from the proposed synthesis of a similar compound, 2-methylquinoline-8-carbaldehyde.[\[5\]](#)

General Workflow for Synthesis via Oxidation

This protocol describes the selective oxidation of a methyl group on a quinoline ring to an aldehyde using selenium dioxide (SeO_2).

Materials:

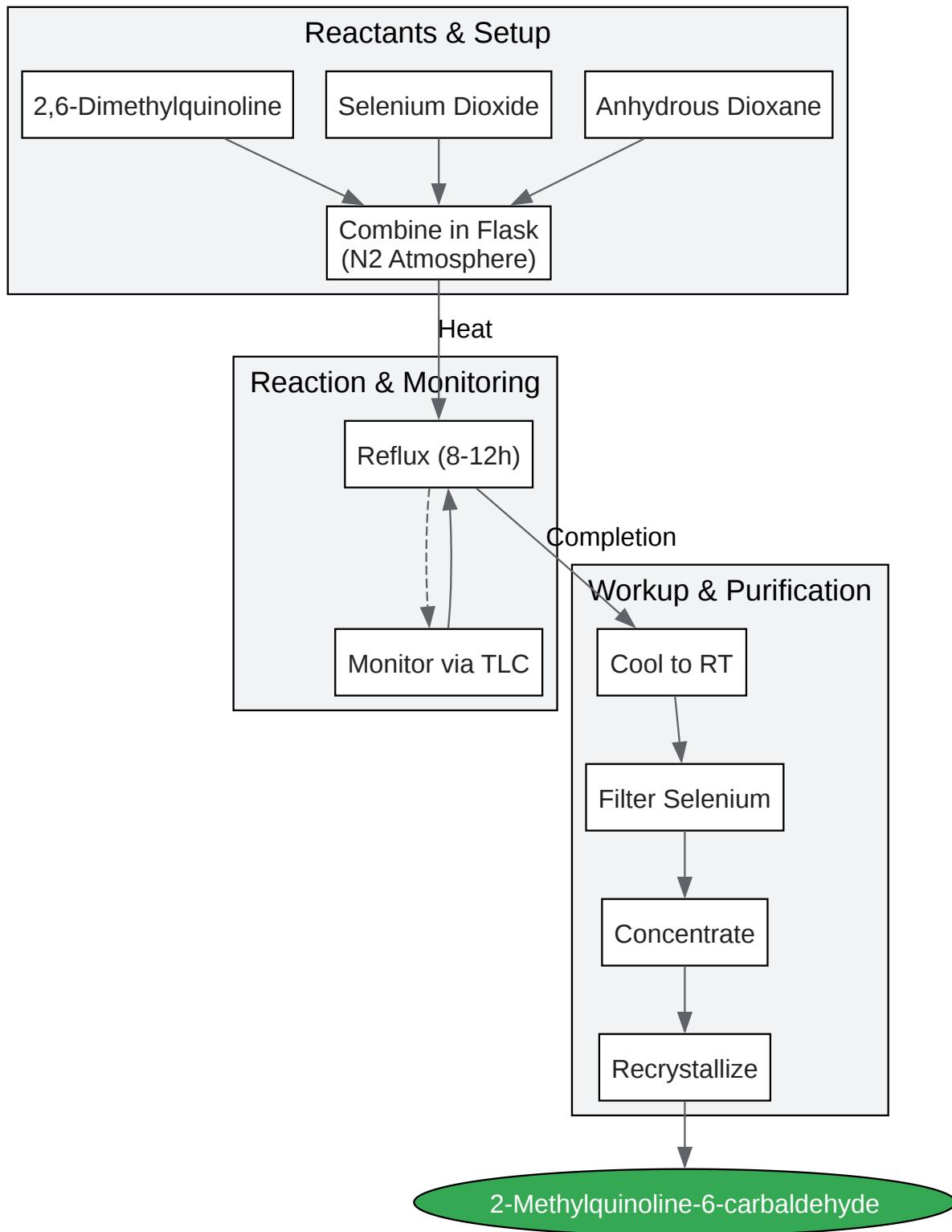
- 2,6-Dimethylquinoline (starting material)
- Selenium dioxide (SeO_2) (1.2 equivalents)
- Anhydrous dioxane (solvent)
- Nitrogen gas
- Ethanol (for recrystallization)

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine 2,6-dimethylquinoline (1 equivalent) and selenium dioxide (1.2 equivalents) in anhydrous dioxane.^[5]
- Flush the entire system with nitrogen gas to create an inert atmosphere.^[5]
- Heat the reaction mixture to reflux (approximately 101 °C for dioxane) and maintain this temperature for 8-12 hours.^[5]
- Monitor the progress of the reaction periodically using thin-layer chromatography (TLC).
- Once the reaction is complete, cool the mixture to room temperature.
- Filter the mixture to remove the precipitated black selenium byproduct.^[5]
- Concentrate the filtrate under reduced pressure to remove the dioxane solvent.^[5]
- Purify the resulting crude product by recrystallization from a suitable solvent, such as ethanol, to yield pure **2-Methylquinoline-6-carbaldehyde**.^[5]

Note: This is a generalized protocol. Optimization of reaction conditions, including temperature, time, and purification methods, may be necessary to achieve a high yield.

General Synthesis Workflow



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Caption: Generalized workflow for the synthesis of **2-Methylquinoline-6-carbaldehyde**.

Biological Activities and Signaling Pathways

While specific signaling pathways for **2-Methylquinoline-6-carbaldehyde** are not extensively documented, the quinoline scaffold is a "privileged structure" in medicinal chemistry, known for a wide spectrum of biological activities.^{[7][8]} Derivatives are investigated for anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.^{[5][8]}

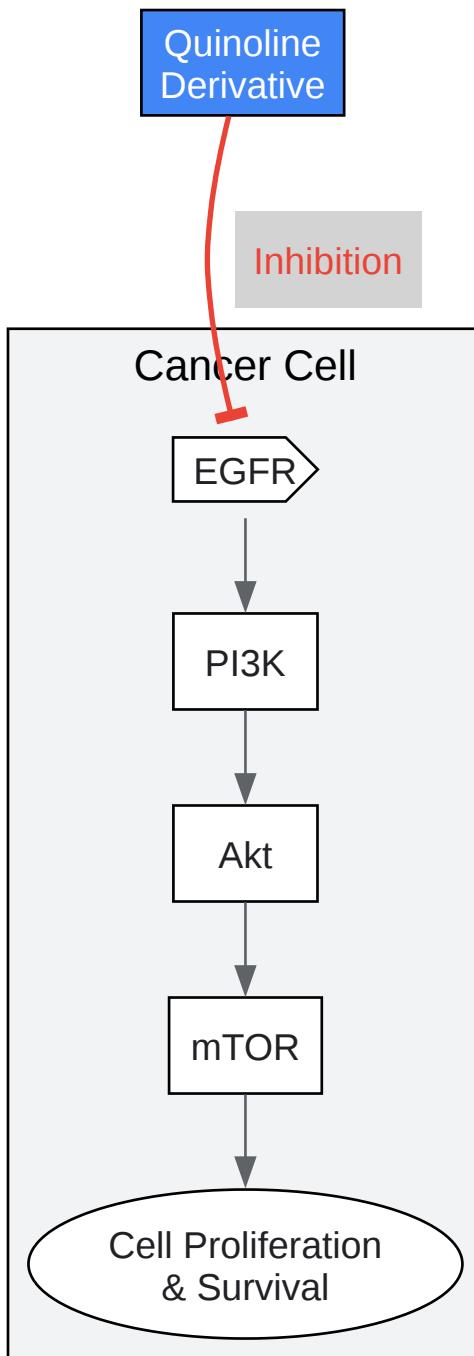
Anticancer Potential

The anticancer effects of quinoline derivatives are often attributed to several mechanisms:^[5]

- Inhibition of Tyrosine Kinases: Many quinoline-based compounds inhibit critical tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR), which is vital for cancer cell proliferation and survival.^[5]
- Induction of Apoptosis: These compounds can trigger programmed cell death (apoptosis) in cancer cells.^[5]
- Cell Cycle Arrest: They can halt the cell cycle at various checkpoints, preventing uncontrolled cell division.^[5]

The diagram below illustrates a generalized EGFR signaling pathway that can be targeted by quinoline derivatives in cancer cells.

Potential Target Pathway for Quinoline Derivatives



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Caption: Generalized EGFR signaling pathway targeted by quinoline derivatives.

Antimicrobial Activity

Certain quinoline derivatives, particularly fluoroquinolones, are known to exhibit potent antimicrobial activity by targeting essential bacterial enzymes like DNA gyrase and topoisomerase IV, thereby inhibiting DNA replication and repair.[\[5\]](#)

Applications in Research and Development

2-Methylquinoline-6-carbaldehyde serves as a valuable intermediate and building block in several areas:

- Pharmaceuticals and Agrochemicals: It is used in the synthesis of novel quinoline-based bioactive compounds.[\[1\]](#)
- Material Science: Its conjugated aldehyde functionality makes it a useful precursor for preparing fluorescent dyes and optical brighteners.[\[1\]](#)
- Coordination Chemistry: It can form complexes with metal ions that may exhibit catalytic or luminescent properties.[\[1\]](#)

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- To cite this document: BenchChem. [Physicochemical properties of 2-Methylquinoline-6-carbaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b033555#physicochemical-properties-of-2-methylquinoline-6-carbaldehyde>

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